molecular formula C9H12N2O2 B14720913 (3-Ethoxyphenyl)urea CAS No. 13142-86-4

(3-Ethoxyphenyl)urea

Cat. No.: B14720913
CAS No.: 13142-86-4
M. Wt: 180.20 g/mol
InChI Key: LEMWRPPGMBWTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Ethoxyphenyl)urea can be synthesized through the reaction of 3-ethoxyaniline with urea. One common method involves heating a mixture of 3-ethoxyaniline hydrochloride and urea in the presence of water, concentrated hydrochloric acid, and glacial acetic acid. The reaction mixture is boiled until the product precipitates out .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

(3-Ethoxyphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-ethoxyphenyl)urea involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    (4-Ethoxyphenyl)urea: Similar structure but with the ethoxy group at the 4-position.

    (3-Methoxyphenyl)urea: Similar structure with a methoxy group instead of an ethoxy group.

    (3-Chlorophenyl)urea: Similar structure with a chloro group instead of an ethoxy group.

Uniqueness

(3-Ethoxyphenyl)urea is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethoxy group at the 3-position can affect its interaction with enzymes and receptors, making it distinct from other similar compounds .

Properties

CAS No.

13142-86-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

(3-ethoxyphenyl)urea

InChI

InChI=1S/C9H12N2O2/c1-2-13-8-5-3-4-7(6-8)11-9(10)12/h3-6H,2H2,1H3,(H3,10,11,12)

InChI Key

LEMWRPPGMBWTMD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.